2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride
Overview
Description
2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C11H12BrClO3 and a molecular weight of 307.57 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride consists of 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 3 oxygen atoms . The average mass is 307.568 Da and the monoisotopic mass is 305.965820 Da .Scientific Research Applications
Functional Polymers Synthesis
A study by Xi et al. (1984) focuses on synthesizing new 5-methoxy-2H-benzotriazol-2-yl mono- or di-substituted resorcinols and phloroglucinols, which were achieved through reactions involving similar methoxy and bromo functional groups as in 2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride. These compounds were characterized for their optical properties, indicating applications in materials science, particularly for polymers with specific light absorption characteristics (Xi, Basset, & Vogl, 1984).
properties
IUPAC Name |
2-bromo-5-methoxy-4-propan-2-yloxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-6(2)16-10-5-8(12)7(11(13)14)4-9(10)15-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIDZGQDTFSWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Br)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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